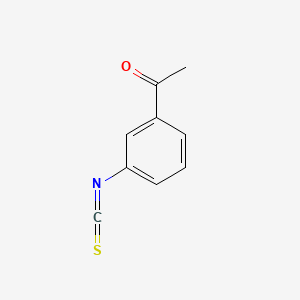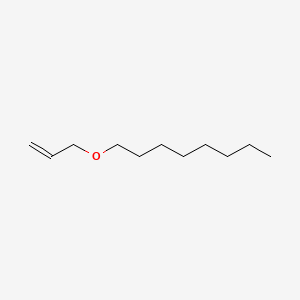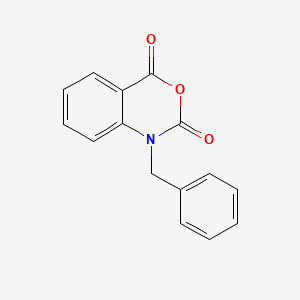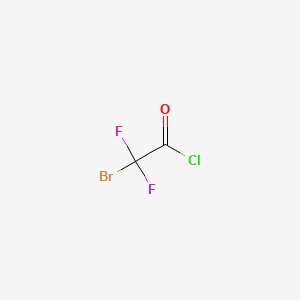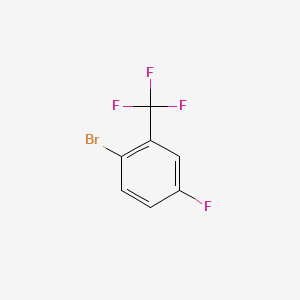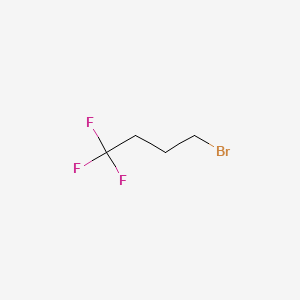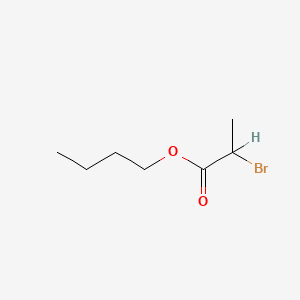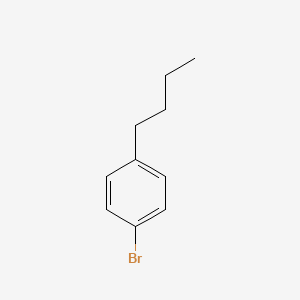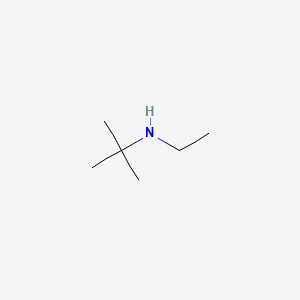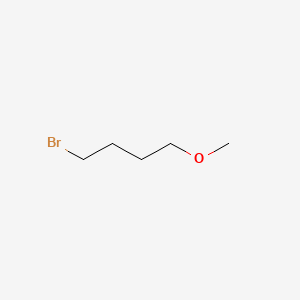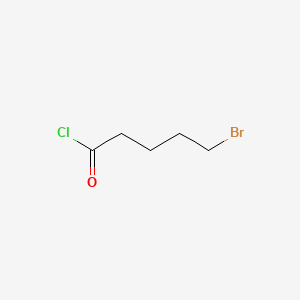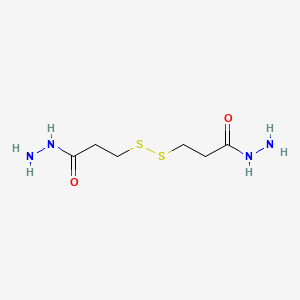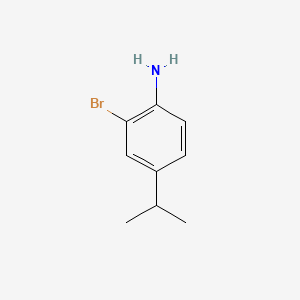
2-bromo-N-(4-fluorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives closely related to "2-bromo-N-(4-fluorophenyl)propanamide" involves several steps, including bromination, amide formation, and sometimes, the introduction of fluorescent groups to enable further studies. For instance, a derivative containing a coumarin-based fluorescent group was synthesized, analyzed by NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction (Kulai & Mallet-Ladeira, 2016).
Molecular Structure Analysis
The molecular structure of related compounds demonstrates the versatility of the propanamide backbone in supporting various substituents. The crystal structure of one such derivative belongs to the monoclinic system, showcasing the adaptability of the core structure to different spatial arrangements and the potential for further modification and application (Kulai & Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Derivatives of "2-bromo-N-(4-fluorophenyl)propanamide" participate in polymerization reactions when used as initiators. Their efficiency in initiating Atom Transfer Radical Polymerization (ATRP) of acrylates, for example, indicates their reactivity and potential utility in the synthesis of polymeric materials (Kulai & Mallet-Ladeira, 2016).
Aplicaciones Científicas De Investigación
Fluorescent ATRP Initiator
2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was synthesized and found to be an efficient fluorescent atom transfer radical polymerization (ATRP) initiator in polymerizations of acrylates (Kulai & Mallet-Ladeira, 2016).
Study of Molecular Properties and Vibrational Frequencies
This compound was used to determine the molecular properties and provide an interpretation of the vibrational mode couplings of paracetamol analogues. It helped in assessing E/Z isomers, keto/enol unimolecular rearrangement, and prediction of transition state structures using Density Functional Theory (Viana et al., 2016).
Mutagenic Effect Study
2-bromo-propanamides, including a variant of 2-bromo-N-(4-fluorophenyl)propanamide, were prepared and tested for direct mutagenicity in Salmonella typhimurium TA 100, confirming the mutagenic activity of 2-bromo-N-benzyl-propanamide and highlighting the importance of chemical structure on mutagenicity (Dolzani et al., 1992).
Electrooptical Properties
Different substituents, including fluorine, were introduced into phenolic moieties of esters, revealing that 4-n-alkyl-2-fluorophenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates have useful electrooptical properties and low injected smectic tendencies (Gray & Kelly, 1981).
Analgesic Agent Evaluation
2-bromo-N-(4-fluorophenyl)propanamide analogues were investigated for their potential as analgesic agents, with a focus on dual inhibitory action against FAAH and cyclooxygenase, demonstrating significant anti-inflammatory and analgesic activity in animal pain models (Deplano et al., 2021).
Synthesis of Key Pharmaceutical Intermediates
This compound was used in the synthesis of key intermediates for various pharmaceuticals, demonstrating its versatility and importance in drug development processes (Zhang Yi-fan, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
2-bromo-N-(4-fluorophenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPHUTLRFAVKHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336321 |
Source


|
| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(4-fluorophenyl)propanamide | |
CAS RN |
905797-71-9 |
Source


|
| Record name | 2-bromo-N-(4-fluorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

